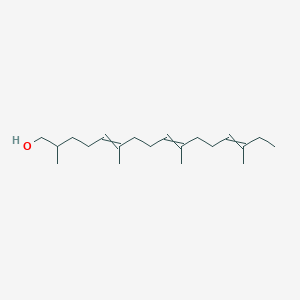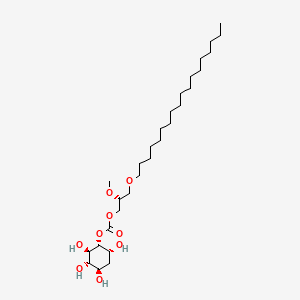
(2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate” is a complex organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate” involves multiple steps:
Formation of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base such as sodium hydride.
Introduction of the Octadecyloxy Group: The octadecyloxy group can be synthesized by reacting an alcohol with octadecyl bromide under basic conditions.
Cyclohexyl Carbonate Formation: The tetrahydroxycyclohexyl group can be synthesized from glucose through a series of protection and deprotection steps, followed by carbonate formation using phosgene or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The methoxy and octadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the methoxy or octadecyloxy groups.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology
In biological research, the compound may be used to study the effects of various functional groups on biological activity, including enzyme interactions and cellular uptake.
Medicine
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or surfactants, due to its amphiphilic nature.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The methoxy and octadecyloxy groups can influence the compound’s hydrophobicity and membrane permeability, while the tetrahydroxycyclohexyl group can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- (2R)-2-Methoxy-3-(hexadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate
- (2R)-2-Methoxy-3-(dodecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate
Uniqueness
The unique combination of methoxy, octadecyloxy, and tetrahydroxycyclohexyl groups in “(2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate” sets it apart from similar compounds. This combination can result in distinct physical and chemical properties, such as solubility, reactivity, and biological activity.
特性
CAS番号 |
290812-37-2 |
|---|---|
分子式 |
C29H56O9 |
分子量 |
548.7 g/mol |
IUPAC名 |
[(2R)-2-methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl] carbonate |
InChI |
InChI=1S/C29H56O9/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36-21-23(35-2)22-37-29(34)38-28-25(31)20-24(30)26(32)27(28)33/h23-28,30-33H,3-22H2,1-2H3/t23-,24-,25-,26+,27-,28-/m1/s1 |
InChIキー |
UEXZLIHDHZAEEC-AVMFAVRISA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COC(=O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)O)OC |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC(=O)OC1C(CC(C(C1O)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


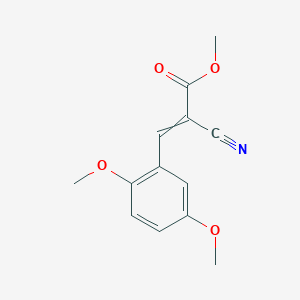

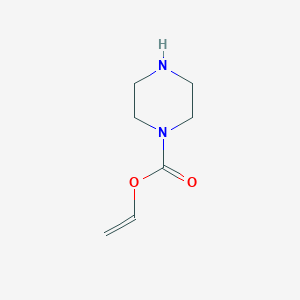
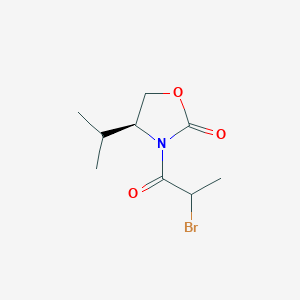
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)
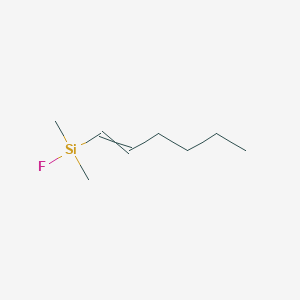
![N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea](/img/structure/B12568382.png)
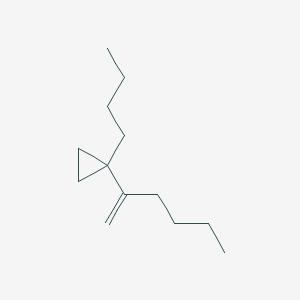
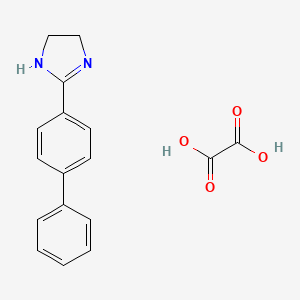
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
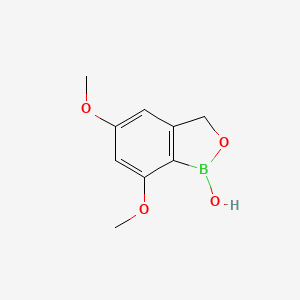
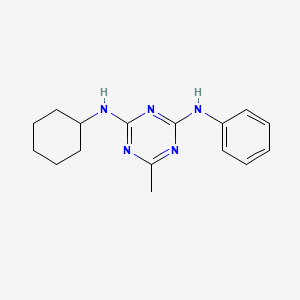
![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)
